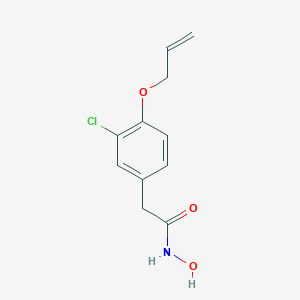
Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)-, also known as AHA, is a chemical compound that is widely used in scientific research for its unique biochemical and physiological effects. AHA is a potent inhibitor of the enzyme urease, which is responsible for the breakdown of urea into ammonia and carbon dioxide. This inhibition makes AHA an important tool in the study of various biological processes, including the metabolism of nitrogen-containing compounds.
Mécanisme D'action
Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)- inhibits urease by binding to the active site of the enzyme, preventing the breakdown of urea into ammonia and carbon dioxide. This inhibition can have a variety of effects on biological processes, including the regulation of nitrogen metabolism and the prevention of bacterial infections.
Effets Biochimiques Et Physiologiques
Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)- has been shown to have a variety of biochemical and physiological effects, including the regulation of nitrogen metabolism, the prevention of bacterial infections, and the treatment of certain medical conditions. Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)- has also been shown to have antioxidant properties, which may be useful in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)- has several advantages for use in lab experiments, including its potent urease inhibition and its ability to regulate nitrogen metabolism. However, Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)- also has some limitations, including its potential toxicity and its limited solubility in water.
Orientations Futures
There are many potential future directions for research involving Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)-, including the development of new synthetic methods, the investigation of its antioxidant properties, and the exploration of its potential use in the treatment of various medical conditions. Additionally, further studies are needed to fully understand the biochemical and physiological effects of Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)- and its potential applications in scientific research.
Méthodes De Synthèse
Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)- can be synthesized using a variety of methods, including the reaction of 4-allyloxy-3-chlorophenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. Other methods involve the use of different reagents and solvents, but all result in the formation of Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)- as a white crystalline solid.
Applications De Recherche Scientifique
Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)- has many applications in scientific research, particularly in the study of nitrogen metabolism and urease inhibition. Urease is an important enzyme found in many organisms, including bacteria, fungi, and plants, and plays a crucial role in the nitrogen cycle. Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)- has been used to study the role of urease in these organisms, as well as to investigate the effects of urease inhibition on various biological processes.
Propriétés
Numéro CAS |
19623-05-3 |
|---|---|
Nom du produit |
Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)- |
Formule moléculaire |
C11H12ClNO3 |
Poids moléculaire |
241.67 g/mol |
Nom IUPAC |
2-(3-chloro-4-prop-2-enoxyphenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C11H12ClNO3/c1-2-5-16-10-4-3-8(6-9(10)12)7-11(14)13-15/h2-4,6,15H,1,5,7H2,(H,13,14) |
Clé InChI |
OBNBGESTXZFDRP-UHFFFAOYSA-N |
SMILES |
C=CCOC1=C(C=C(C=C1)CC(=O)NO)Cl |
SMILES canonique |
C=CCOC1=C(C=C(C=C1)CC(=O)NO)Cl |
Autres numéros CAS |
19623-05-3 |
Synonymes |
3-Chloro-N-hydroxy-4-(2-propenyloxy)benzeneacetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B10048.png)
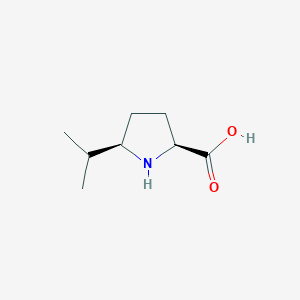
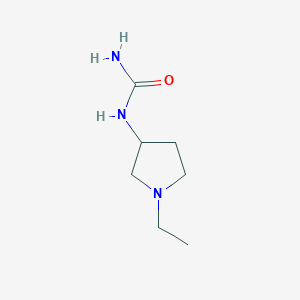
![disodium;(3E)-7-amino-3-[[2-methoxy-4-[3-methoxy-4-[(2E)-2-(1-oxo-4-sulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2-sulfonate](/img/structure/B10055.png)
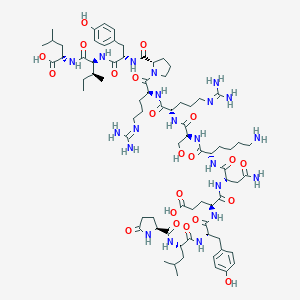
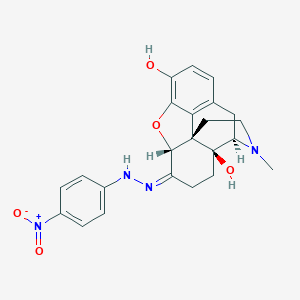
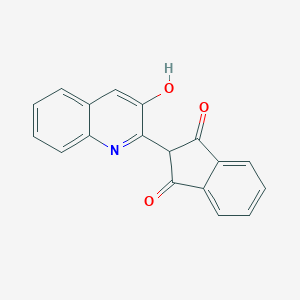
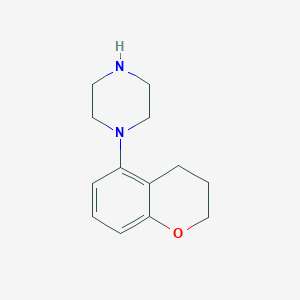

![2,3-Dihydrothieno[2,3-b]pyridine](/img/structure/B10068.png)
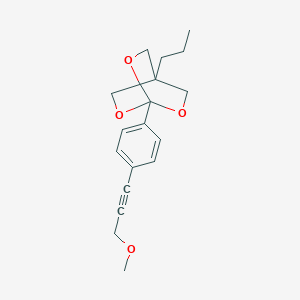
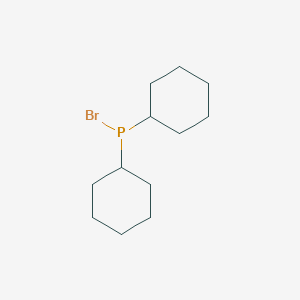
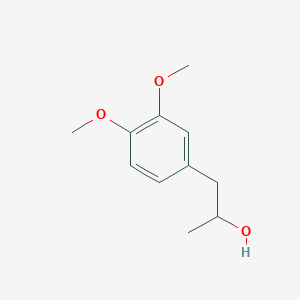
![1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide](/img/structure/B10078.png)